3-Methyl-2-methylaminoimidazo[4,5-F]quinoline chemical structure and properties
3-Methyl-2-methylaminoimidazo[4,5-F]quinoline chemical structure and properties
An In-depth Technical Guide to 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is a heterocyclic aromatic amine and a structural analog of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), a well-documented mutagen and carcinogen found in cooked meats. This guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline, with a focus on its mutagenic potential. Detailed experimental methodologies for its synthesis and mutagenicity assessment are presented, along with a summary of its physicochemical properties.
Chemical Structure and Properties
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is characterized by a fused quinoline and imidazole ring system, with a methyl group attached to the imidazole nitrogen at position 3 and a methylamino group at position 2.
Chemical Structure:
Table 1: Physicochemical Properties of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline
| Property | Value | Reference |
| CAS Number | 102408-26-4 | [1][2] |
| Molecular Formula | C₁₂H₁₂N₄ | [1][2] |
| Molecular Weight | 212.25 g/mol | [1][2] |
Synthesis
The synthesis of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline and its analogs was first described by Grivas and Olsson in 1985. The general synthetic approach involves the construction of the imidazoquinoline core followed by the introduction of the methyl and methylamino substituents.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of related aminoimidazoquinolines is outlined in the work by Grivas and Olsson (1985). While the specific yield for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is not provided in the abstract, the general methodology is applicable. The synthesis typically involves the reaction of a suitable diaminoquinoline precursor with cyanogen bromide to form the imidazole ring, followed by methylation reactions.
Biological Activity: Mutagenicity
The primary biological activity associated with 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is its potent mutagenicity, as demonstrated in the Ames test.
Ames Test Results
Studies on analogs of IQ have shown that methylation of the exocyclic amino group significantly contributes to the mutagenic activity of these compounds. 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline exhibits extraordinarily high mutagenic potency in the Ames test.[1]
Table 2: Mutagenicity Data for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline and Related Compounds
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/µg) | Reference |
| 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline | TA98 | Required | Data not available in abstract | [3] |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | TA98 | Required | High | [3] |
Note: Specific quantitative data for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline from the primary literature is pending access to the full-text article.
Experimental Protocol: Ames Test
The mutagenicity of 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline was evaluated using the Salmonella typhimurium/microsome assay (Ames test), as described by Ames et al. (1975).
Workflow for Ames Test:
Caption: Workflow of the Ames test for mutagenicity assessment.
Methodology:
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Bacterial Strain: A histidine-requiring strain of Salmonella typhimurium (e.g., TA98, which is sensitive to frameshift mutagens) is used.
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Metabolic Activation: The test compound is incubated with the bacterial strain in the presence of a liver homogenate fraction (S9 mix) to mimic metabolic activation in mammals.
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Plating: The mixture is plated on a minimal agar medium lacking histidine.
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Incubation: The plates are incubated for 48-72 hours at 37°C.
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Scoring: Only bacteria that have undergone a reverse mutation (revertants) to a histidine-producing state can grow and form colonies. The number of revertant colonies is counted and compared to a negative control.
Structure-Activity Relationship and Signaling Pathways
The mutagenic activity of aminoimidazoquinolines is highly dependent on their chemical structure.
Key Structural Features for Mutagenicity
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Methyl Group at Position 3: The presence of a methyl group on the imidazole ring is a major contributor to the high mutagenic potency.[3]
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Exocyclic Amino Group: Methylation of the exocyclic amino group, as seen in 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline, also significantly influences mutagenicity.[3]
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Quinoline Nitrogen: The nitrogen atom within the quinoline ring system is crucial for the compound's mutagenic activity.[3]
Proposed Mechanism of Action and Signaling Pathway
While specific signaling pathways for 3-Methyl-2-methylaminoimidazo[4,5-f]quinoline have not been elucidated, the mechanism of action for the closely related IQ involves metabolic activation to a reactive intermediate that forms DNA adducts, leading to mutations.
Logical Relationship of Mutagenesis:
Caption: Proposed metabolic activation and mutagenic pathway.
Conclusion
3-Methyl-2-methylaminoimidazo[4,5-f]quinoline is a potent mutagen whose activity is dictated by specific structural features, notably the methylation at the N3 position of the imidazole ring and the exocyclic amino group. Further research is warranted to fully elucidate its metabolic pathways, the specific nature of its DNA adducts, and its carcinogenic potential. The experimental protocols outlined in this guide provide a foundation for such future investigations.
References
- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Genotoxicity of the food mutagen 2-amino-3-methylimidazo-[4,5-f]quinoline (IQ) and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
